DNA Polymerase Beta Inhibition: Comparable Potency to Euscaphic Acid
2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine inhibits rat DNA polymerase beta with an IC50 of 11.5 µM [1]. This potency is directly comparable to the natural product euscaphic acid, a known DNA polymerase beta inhibitor, which demonstrates an IC50 of 13.2 µM under similar assay conditions . This parity positions the compound as a synthetic alternative with a distinct chemotype, offering a potential advantage in intellectual property and derivatization strategies.
| Evidence Dimension | Inhibition of DNA polymerase beta |
|---|---|
| Target Compound Data | IC50 = 11.5 µM (11,500 nM) |
| Comparator Or Baseline | Euscaphic acid, IC50 = 13.2 µM |
| Quantified Difference | Target compound is 1.15-fold more potent (numerically) |
| Conditions | Rat DNA polymerase beta; poly(dA)/oligo(dT)18 template-primer; dTTP substrate; 60 min incubation |
Why This Matters
This establishes the compound as a viable, non-natural product scaffold for DNA polymerase beta inhibition, enabling novel SAR studies and potentially circumventing supply chain or purity issues associated with natural product sourcing.
- [1] BindingDB. BDBM50356643 (CHEMBL1917198). IC50: 1.15E+4 nM for rat DNA polymerase beta. (Data curated by ChEMBL). View Source
